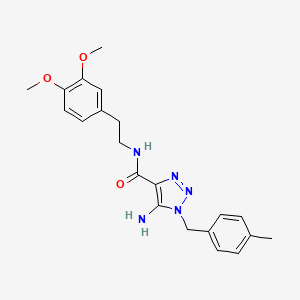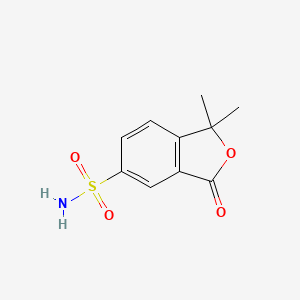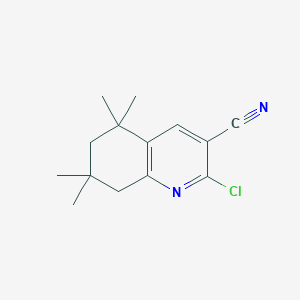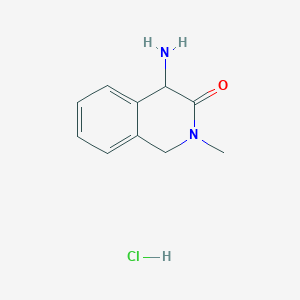![molecular formula C7H11NO2 B2633214 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2166774-19-0](/img/structure/B2633214.png)
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, also known as adamantane-1-carboxylic acid, is a bicyclic amino acid that is widely used in scientific research. It is a derivative of adamantane and is structurally similar to other amino acids such as glycine and alanine. The unique structure of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid gives it several advantages over other amino acids, making it an ideal candidate for various research applications.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters in the brain, leading to improved cognitive function. It also has an effect on the immune system, helping to boost the body's natural defenses against infection and disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid in lab experiments is its stability. It is highly resistant to degradation, making it ideal for long-term studies. However, one of the limitations of using this amino acid is its high cost, which can be a barrier to some researchers.
Zukünftige Richtungen
There are several future directions for research involving 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is in the development of new drugs that target specific diseases, such as cancer and viral infections. Another area of research is in the study of the amino acid's effects on the brain and cognitive function, which could lead to the development of new treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this amino acid and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex process that involves several steps. One of the most common methods for synthesizing this amino acid is through the use of a Mannich reaction. This reaction involves the condensation of formaldehyde, an amine, and a ketone to form a β-amino carbonyl compound. This intermediate is then cyclized to form the bicyclic structure of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research. One of the most common uses of this amino acid is in the development of new drugs. It has been shown to have antiviral, antibacterial, and anticancer properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSDZSWHARMRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2633138.png)

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2633143.png)
![7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2633144.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2633148.png)



![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2633153.png)
